2-(4-Fluorophenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSAIQFBELCOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
441-28-1 | |
| Record name | 2-(4-fluorophenyl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone under basic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts like montmorillonite K-10 have been explored . These methods not only improve yields but also reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Doebner Reaction
The compound is commonly synthesized via the Doebner reaction using:
Reaction Scheme:
Aniline + 2-nitrobenzaldehyde + Pyruvic acid → 2-(2-nitrophenyl)quinoline-4-carboxylic acid → Reduction → Final product
Pfitzinger Reaction
Alternative synthesis employs isatin derivatives reacting with α-methyl ketones in aqueous ethanol under basic conditions :
Key Components:
-
Isatin
-
Acetophenone derivatives
-
KOH/EtOH system
Carboxylic Acid Reactions
The -COOH group participates in:
-
Esterification : Produces ethyl/methyl esters for improved lipophilicity
-
Salt Formation : Creates sodium/potassium salts for enhanced solubility
Fluorophenyl Modifications
The 4-fluorophenyl group enables:
-
Electrophilic Aromatic Substitution :
-
Cross-Coupling Reactions :
Decarboxylation Behavior
Controlled thermal decarboxylation (180-200°C) yields 6-fluoro-2-phenylquinoline derivatives :
Decarboxylation Conditions:
| Parameter | Typical Range |
|---|---|
| Temperature | 180-220°C |
| Solvent | DMF or DMSO |
| Time | 2-4 hours |
| Yield | 65-85% |
Comparative Reactivity Analysis
Structural analogs demonstrate varied reaction profiles:
The fluorine atom enhances electrophilicity at the quinoline 3-position while improving membrane permeability through increased lipophilicity (logP = 2.81 vs 3.15 for chlorinated analog) .
Scientific Research Applications
2-(4-Fluorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer therapy, where HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Antibacterial Activity
- Fluorophenyl derivative : Exhibits moderate activity against Staphylococcus aureus (MIC = 64–128 µg/mL) but lower cytotoxicity (MTT assay IC₅₀ > 200 µM) .
- Bromophenyl analog : Shows slightly reduced activity (MIC = 128 µg/mL against S. aureus) due to increased hydrophobicity .
- Methylphenyl analog : Higher lipophilicity improves penetration into Gram-positive bacteria (MIC = 32 µg/mL) but may increase cytotoxicity .
- Amino-substituted derivatives: Introduction of amino groups (e.g., 2-(4-aminophenyl)quinoline-4-carboxylic acid) enhances hydrogen bonding, improving activity against Escherichia coli (MIC = 64 µg/mL) .
Physicochemical Properties
| Property | 4-Fluorophenyl Derivative | 4-Bromophenyl Derivative | 4-Methylphenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 267.28 | 312.13 | 263.28 |
| LogP (Predicted) | 3.2 | 3.8 | 3.5 |
| Solubility in Water (mg/mL) | 0.12 | 0.08 | 0.05 |
| Melting Point (°C) | 245–247 | 260–262 | 230–232 |
The fluorophenyl derivative’s lower logP compared to bromo- or methyl-substituted analogs suggests better aqueous solubility, critical for drug bioavailability.
Biological Activity
2-(4-Fluorophenyl)quinoline-4-carboxylic acid is an organic compound characterized by a quinoline core, a carboxylic acid group, and a fluorophenyl substituent. Its molecular formula is C₁₆H₁₀FNO₂, and it has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom is believed to enhance its reactivity and binding affinity to various biological targets, making it a candidate for therapeutic applications.
The compound's structure contributes significantly to its biological activity. The quinoline framework is known for its diverse pharmacological properties, while the carboxylic acid group can facilitate interactions with biological macromolecules.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₀FNO₂ |
| Molecular Weight | 267.25 g/mol |
| Structure | Quinoline core with -COOH and fluorophenyl substituent |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Several studies have evaluated the antimicrobial properties of quinoline derivatives. For instance, derivatives of quinoline-4-carboxylic acids demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- In vitro studies showed that modifications to the quinoline structure could enhance antibacterial efficacy, with some derivatives showing IC50 values in single digits against specific cancer cell lines .
- Antitumor Activity :
- Inhibition of Enzymes :
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antibacterial Activity : A series of synthesized quinoline derivatives were evaluated using the agar diffusion method against various bacterial strains. Among these, compounds with higher lipophilicity showed enhanced antibacterial activity .
- Antitumor Studies : Research involving the evaluation of quinoline derivatives against multiple cancer cell lines revealed that certain modifications led to improved selectivity and potency against tumor cells .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of substituted isatins with aromatic ketones under basic conditions. Efficient synthetic routes have been developed to yield high quantities of this compound for further biological evaluation .
Q & A
Q. Q1. What are the standard synthetic routes for 2-(4-fluorophenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
A1. The compound is typically synthesized via condensation reactions. For example, refluxing equimolar mixtures of substituted anilines and glyoxylic acid derivatives in polar aprotic solvents like DMF for 4 hours, followed by crystallization from THF, yields fluorinated quinoline-4-carboxylic acids with ~75% efficiency . Critical factors include:
- Solvent choice : DMF enhances reactivity but may require rigorous purification.
- Crystallization : THF yields higher purity compared to aqueous washes.
- Temperature control : Prolonged reflux above 100°C can lead to side products like N-oxides .
Q. Q2. What analytical techniques are essential for confirming the structure and purity of this compound?
A2. A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding in the quinoline ring and confirms substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 296.08 for C₁₆H₁₀FNO₂) .
- X-ray crystallography : Resolves spatial arrangements, as demonstrated for the analogous 2-(3,5-difluorophenyl)quinoline-4-carboxylic acid (CCDC deposition: 1524416) .
Advanced Mechanistic and Biological Studies
Q. Q3. How do substituents on the quinoline core influence biological activity?
A3. Structure-activity relationship (SAR) studies highlight:
For instance, replacing the C4 carboxylic acid with an amide (e.g., N-(4-fluorophenyl)carboxamide) reduces anti-tubercular activity by 80%, emphasizing its role in target binding .
Q. Q4. What computational methods are used to predict interactions with biological targets?
A4. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed to model interactions with enzymes like enoyl-ACP reductase (InhA) in M. tuberculosis. Key findings:
- The C4 carboxylic acid forms salt bridges with InhA’s NAD+ binding pocket (ΔG = -9.2 kcal/mol) .
- Fluorine at C2 stabilizes π-π stacking with Phe149, improving binding affinity .
Data Interpretation and Experimental Design
Q. Q5. How should researchers address contradictory data in solubility and stability studies?
A5. Discrepancies arise from solvent polarity and pH:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Buffer systems (e.g., PBS at pH 7.4) improve stability for biological assays .
- Degradation pathways : Acidic conditions (pH < 3) hydrolyze the carboxylic acid group, while alkaline conditions (pH > 9) promote decarboxylation. Stability studies should use HPLC-PDA to monitor degradation products .
Q. Q6. What strategies optimize reaction yields for derivatives with modified fluorophenyl groups?
A6. Key considerations:
- Electrophilic substitution : Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl groups at C2. For 4-fluorophenyl, optimize with Pd(PPh₃)₄ and K₂CO₃ in dioxane (yield: 82–88%) .
- Protection-deprotection : Temporarily protect the C4 carboxylic acid with methyl esters to prevent side reactions during functionalization .
Biological Applications and Target Validation
Q. Q7. What validated assays are used to evaluate its antimicrobial potential?
A7. Standard protocols include:
Q. Q8. How does this compound interact with non-enzymatic targets like DNA or membranes?
A8. Fluorescence quenching assays and ethidium bromide displacement studies show weak intercalation with DNA (Kₐ = 1.2 × 10³ M⁻¹). Instead, it disrupts bacterial membrane potential (DiSC₃(5) assay: 85% depolarization at 10 µg/mL), suggesting a multi-target mechanism .
Advanced Material and Method Development
Q. Q9. What crystallographic challenges arise during structure determination, and how are they resolved?
A9. Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
